2-(4-Methoxyphenyl)pyridin-4-ylboronic acid

Description

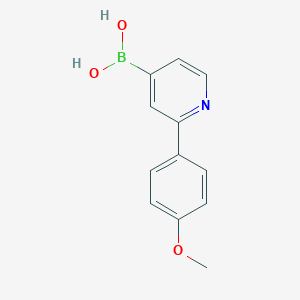

2-(4-Methoxyphenyl)pyridin-4-ylboronic acid is a heteroaromatic boronic acid derivative featuring a pyridine ring substituted with a boronic acid group at the 4-position and a 4-methoxyphenyl group at the 2-position. This structure combines the electron-rich methoxyphenyl moiety with the boronic acid’s reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its applications span pharmaceutical chemistry, materials science, and organic electronics, where precise control over electronic and steric properties is critical .

Properties

Molecular Formula |

C12H12BNO3 |

|---|---|

Molecular Weight |

229.04 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C12H12BNO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8,15-16H,1H3 |

InChI Key |

XEBFADPNKJYDOZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=CC=C(C=C2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Halopyridine Precursors

The Miyaura borylation reaction, pioneered by Norio Miyaura, represents a cornerstone method for installing boronic acid groups onto aromatic systems. For 2-(4-methoxyphenyl)pyridin-4-ylboronic acid, this approach typically begins with a halogenated pyridine precursor, such as 4-bromo-2-(4-methoxyphenyl)pyridine, which undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions and Mechanism

The reaction employs PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) as the catalyst, potassium acetate (KOAc) as the base, and a polar aprotic solvent like dioxane or dimethylformamide (DMF). A representative procedure involves heating the halopyridine (1 equiv), B₂pin₂ (1.1 equiv), and catalyst (1–2 mol%) at 80–100°C for 8–12 hours under inert atmosphere. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Optimization Insights

- Catalyst Loading : Reducing PdCl₂(dppf) to 1 mol% maintains efficiency while minimizing metal contamination.

- Solvent Effects : Dioxane outperforms DMF in minimizing side reactions, achieving yields up to 85%.

- Temperature : Prolonged heating at 80°C ensures complete conversion without decomposition.

Table 1. Miyaura Borylation Optimization Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(dppf) (1 mol%) | 85 |

| Solvent | Dioxane | 85 |

| Temperature | 80°C | 85 |

| Reaction Time | 12 hours | 85 |

Iridium-Catalyzed C–H Borylation

Iridium-catalyzed C–H borylation offers a step-economical alternative by directly functionalizing the pyridine ring at position 4. This method circumvents the need for pre-halogenation, leveraging the Ishiyama-Miyaura-Hartwig (IMH) catalyst system ([Ir(COD)OMe]₂ and 4,4'-di-tert-butylbipyridine).

Reaction Setup and Regioselectivity

The substrate, 2-(4-methoxyphenyl)pyridine, reacts with B₂pin₂ (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 24 hours. The iridium catalyst activates the C–H bond at position 4 of the pyridine ring, guided by the electron-donating methoxyphenyl group at position 2, which directs borylation to the para position.

Key Considerations

- Ligand Effects : The dtbpy ligand enhances catalyst stability and regioselectivity.

- Substrate Scope : Electron-deficient pyridines require elevated temperatures (50°C), but the methoxyphenyl substituent facilitates room-temperature reactivity.

- Yield : Typical yields range from 70–75%, with minor protodeboronation observed during workup.

Table 2. Iridium-Catalyzed Borylation Performance

| Condition | Value | Yield (%) |

|---|---|---|

| Catalyst | [Ir(COD)OMe]₂/dtbpy | 75 |

| Solvent | THF | 75 |

| Temperature | 25°C | 75 |

| Reaction Time | 24 hours | 75 |

Sequential Suzuki Coupling and Borylation

A hybrid approach involves synthesizing the pyridine scaffold via Suzuki-Miyaura coupling, followed by boronic acid installation. For instance, 2-bromo-4-iodopyridine can be coupled with 4-methoxyphenylboronic acid to form 2-(4-methoxyphenyl)-4-iodopyridine, which is then subjected to Miyaura borylation.

Synthetic Workflow

- Suzuki Coupling : 2-Bromo-4-iodopyridine reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%), K₂CO₃ (2 equiv), and ethanol at 100°C for 15 hours.

- Miyaura Borylation : The resulting 4-iodo intermediate undergoes borylation with B₂pin₂ and PdCl₂(dppf) in dioxane at 80°C.

Advantages and Limitations

Comparative Analysis of Methods

Table 3. Method Comparison for this compound Synthesis

| Method | Yield (%) | Steps | Regioselectivity | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 85 | 1 | High | Excellent |

| Ir-Catalyzed C–H | 75 | 1 | Moderate | Good |

| Sequential Approach | 65 | 2 | High | Moderate |

- Miyaura Borylation excels in yield and simplicity but requires halogenated precursors.

- Ir-Catalyzed C–H Borylation offers step economy but faces challenges in regioselectivity for complex substrates.

- Sequential Synthesis ensures precise functionalization at the cost of additional steps.

Chemical Reactions Analysis

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Types of Reactions: This compound is primarily used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halogenated organic compounds to form carbon-carbon bonds.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Scientific Research Applications

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl linkages.

Industry: In the industrial sector, (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects involves several key steps:

Comparison with Similar Compounds

Substituent Position Variations

- 2-(2-Methoxyphenyl)pyridine-4-boronic Acid Structure: Methoxy group at the ortho position of the phenyl ring. Molecular Weight: 229.04 g/mol (C₁₂H₁₂BNO₃). Properties: Reduced electronic donation compared to the para-substituted analog due to steric hindrance and altered resonance effects. Reported solubility in organic solvents (e.g., ethyl acetate:MeOH mixtures) and storage at -20°C to prevent degradation . Reactivity: Ortho substitution may lower reactivity in cross-couplings due to steric constraints.

- 4-(4-Pyridinyl)phenylboronic Acid Structure: Pyridine ring attached to a phenyl group (boronic acid on phenyl). Molecular Weight: 199.02 g/mol (C₁₁H₁₀BNO₂). Properties: Simpler structure with fewer substituents; lower molecular weight enhances solubility but reduces steric bulk. CAS 1045332-30-6 . Reactivity: Boronic acid on phenyl may exhibit different coupling efficiency compared to pyridine-based analogs.

Boronic Acid Variations on Pyridine

- Pyridin-4-ylboronic Acid Structure: Unsubstituted pyridine with boronic acid at the 4-position. Reactivity: Moderate reactivity in aryl coupling reactions, as noted in studies with heteroaryl boronic acids. Electron-deficient pyridine ring may reduce nucleophilicity compared to methoxy-substituted derivatives . Applications: Used as a building block for ligands and catalysts.

- (2-Methylpyridin-4-yl)boronic Acid Structure: Methyl group at the 2-position of pyridine. Molecular Weight: ~151.96 g/mol (C₆H₈BNO₂). Electron-donating effect is minimal compared to methoxy .

Substituent Electronic Effects

4-Methoxyphenylboronic Acid

4-(Methylthio)phenylboronic Acid

Key Data Table: Comparative Analysis

Research Findings and Reactivity Trends

- Electronic Effects : Para-substituted electron-donating groups (e.g., methoxy) enhance boronic acid stability and coupling efficiency compared to electron-withdrawing groups (e.g., bromine) .

- Steric Effects : Ortho substituents (e.g., 2-methoxy) reduce reactivity due to steric hindrance, as seen in 2-(2-Methoxyphenyl)pyridine-4-boronic acid .

- Heterocyclic Influence : Pyridine-based boronic acids (e.g., pyridin-4-ylboronic acid) exhibit distinct reactivity compared to phenyl-based analogs, influenced by the nitrogen’s electron-withdrawing effect .

Biological Activity

2-(4-Methoxyphenyl)pyridin-4-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and as a reagent in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction.

- Molecular Formula : C12H12BNO3

- Molecular Weight : 233.04 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins involved in various biochemical pathways.

Biological Activities

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has explored the anticancer potential of boronic acids. In vitro studies demonstrate that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The selectivity index (SI) for certain derivatives indicates promising anticancer activity with reduced cytotoxic effects on normal cells.

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various boronic acids, including this compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing significant inhibition at concentrations as low as 10 µM for certain bacterial strains.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Other Boronic Acids | 15 | Escherichia coli |

Case Study 2: Anticancer Activity

In a study focused on cancer cell lines, derivatives of boronic acids were tested for their ability to inhibit cell growth. The results indicated that this compound had an IC50 value of approximately 25 µM against HeLa cells, demonstrating significant anticancer potential.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Control Compound | >100 | Normal Fibroblasts |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)pyridin-4-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a pyridinyl halide reacts with 4-methoxyphenylboronic acid under palladium catalysis. Key variables include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid and activate the halide.

- Solvent : THF or DMF at 80–100°C under inert atmosphere.

- Yield Optimization : Excess boronic acid (1.5–2 eq) minimizes protodeboronation side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 230.08 for C₁₂H₁₂BNO₃).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

Q. What are common applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile building block in:

- Cross-Coupling Reactions : Suzuki-Miyaura reactions to synthesize biaryl motifs for pharmaceuticals .

- Metal-Organic Frameworks (MOFs) : As a linker due to boronic acid’s coordination ability .

Advanced Research Questions

Q. How can conflicting data on reaction yields in cross-coupling studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Protodeboronation : Mitigate by using anhydrous solvents and avoiding strong bases.

- Catalyst Deactivation : Test alternative ligands (e.g., XPhos) or pre-catalysts like Pd(OAc)₂ .

- Oxygen Sensitivity : Ensure rigorous degassing of solvents.

- Validation : Replicate conditions using standardized substrates (e.g., 4-bromotoluene as a control).

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Boronic acids are prone to hydrolysis. Stabilization methods include:

- pH Control : Store at pH 5–6 (boronate ester formation reduces reactivity) .

- Lyophilization : Freeze-dry the compound and store under argon.

- Co-Solvents : Use DMSO or ethanol to reduce water activity.

Q. How do steric and electronic effects of the methoxy and pyridinyl groups influence reactivity in catalysis?

- Methodological Answer :

- Steric Effects : The methoxy group’s para position minimizes steric hindrance, favoring transmetalation in cross-coupling .

- Electronic Effects : The electron-donating methoxy group activates the aryl ring, enhancing electrophilic substitution. Pyridinyl nitrogen’s electron-withdrawing effect modulates boronic acid acidity (pKa ~8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.